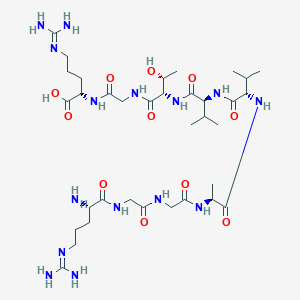
N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound. It is characterized by its unique sequence of amino acids, which include L-ornithine, glycine, L-alanine, L-valine, and L-threonine. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide.
化学反应分析
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.
科学研究应用
N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and biotechnological applications.
作用机制
The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins.
相似化合物的比较
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence of amino acids, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
生物活性
Chemical Structure
The molecular formula for this compound is C29H55N13O8 . The structure consists of multiple amino acid residues, including ornithine, glycine, alanine, valine, and threonine. The presence of diaminomethylidene groups contributes to its unique properties and potential biological activities.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | C29H55N13O8 |
| Key Functional Groups | Diaminomethylidene |
| Amino Acid Composition | Ornithine, Glycine, Alanine, Valine, Threonine |
The biological activity of N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine primarily involves its interaction with various biological pathways. It is hypothesized to modulate signaling pathways related to cell growth and differentiation due to its structural similarity to natural peptides involved in these processes.
Case Studies and Research Findings
- Anticancer Activity :
- Neuroprotective Effects :
- Immunomodulatory Properties :
Comparative Analysis
A comparative analysis with similar compounds can provide insights into its relative efficacy and potential applications:
属性
CAS 编号 |
651291-92-8 |
|---|---|
分子式 |
C35H65N15O11 |
分子量 |
872.0 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H65N15O11/c1-16(2)25(48-28(55)18(5)46-23(53)14-43-22(52)13-44-29(56)20(36)9-7-11-41-34(37)38)31(58)49-26(17(3)4)32(59)50-27(19(6)51)30(57)45-15-24(54)47-21(33(60)61)10-8-12-42-35(39)40/h16-21,25-27,51H,7-15,36H2,1-6H3,(H,43,52)(H,44,56)(H,45,57)(H,46,53)(H,47,54)(H,48,55)(H,49,58)(H,50,59)(H,60,61)(H4,37,38,41)(H4,39,40,42)/t18-,19+,20-,21-,25-,26-,27-/m0/s1 |
InChI 键 |
GIGZYRYWSMPCDB-BACAPVEPSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)O |
规范 SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















